N-Benzyl-4-nitroaniline is a highly crystalline secondary aromatic amine characterized by a strong electron-withdrawing para-nitro group and a lipophilic benzyl substituent. Presenting as a stable yellow solid with a melting point of 147 °C, it serves as a critical intermediate in the synthesis of complex pharmaceuticals, advanced dyes, and electro-optical materials. Unlike primary nitroanilines, its secondary amine structure provides distinct steric and electronic properties, while its measured LogP of approximately 3.11 to 3.15 ensures excellent solubility in organic solvents and seamless compatibility with hydrophobic matrices. For industrial procurement, this compound offers a pre-functionalized, easily handled building block that streamlines downstream N-alkylation and materials engineering workflows.
Substituting N-Benzyl-4-nitroaniline with its primary amine analog, 4-nitroaniline, fundamentally compromises synthetic workflows and formulation stability. 4-nitroaniline is highly polar and prone to uncontrolled over-alkylation during N-functionalization, requiring costly and time-consuming chromatographic separations to isolate mono-alkylated products. Furthermore, attempting to use the un-nitrated baseline compound, N-benzylaniline, drastically alters the material's physical state—shifting from a stable, high-melting solid to a low-melting liquid—while eliminating the critical electron donor-acceptor dipole required for advanced optical applications . Procuring the exact N-benzyl-4-nitro derivative is essential for maintaining process reproducibility, controlling supramolecular packing, and ensuring target lipophilicity in downstream formulations.
N-Benzyl-4-nitroaniline exhibits a significantly higher lipophilicity (LogP ~3.11) compared to the primary amine baseline, 4-nitroaniline (LogP ~1.39). This substantial increase in non-polar character drastically alters the compound's solubility profile, enabling rapid dissolution in organic reaction solvents and preventing phase separation when incorporated into hydrophobic polymer or liquid crystal matrices.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | 3.11 |
| Comparator Or Baseline | 4-nitroaniline (~1.39) |
| Quantified Difference | +1.72 log units |
| Conditions | Standard predictive/analytical chromatographic conditions |
Ensures complete solubility in non-polar reaction environments and prevents aggregation in hydrophobic formulations, reducing processing defects.
The position of the nitro group in N-benzyl-4-nitroaniline fundamentally alters its solid-state packing. X-ray crystallographic studies demonstrate that in N-benzyl-4-nitroaniline, classical N—H···O hydrogen bonding is entirely absent from the crystal lattice. This is in stark contrast to its structural isomer, N-benzyl-3-nitroaniline, which forms extended intermolecular chains via strong N—H···O bonds (N···O distance of 3.263 Å) [1].
| Evidence Dimension | Intermolecular Hydrogen Bonding |
| Target Compound Data | Classical N—H···O bonding is entirely absent |
| Comparator Or Baseline | N-benzyl-3-nitroaniline (Forms N—H···O chains, 3.263 Å) |
| Quantified Difference | Complete disruption of classical H-bond networks |
| Conditions | Single-crystal X-ray diffraction |
The absence of classical hydrogen bonding alters crystallization kinetics and solid-state packing, which is a critical selection criterion when engineering non-linear optical (NLO) materials.
The integration of the para-nitro group transforms the physical handling characteristics of the benzylamine scaffold. While the unsubstituted baseline compound, N-benzylaniline, is a low-melting substance that often presents as a colorless liquid at ambient processing temperatures, N-benzyl-4-nitroaniline is a highly stable solid with a melting point of 147 °C .
| Evidence Dimension | Melting Point and Ambient State |
| Target Compound Data | 147 °C (Stable solid) |
| Comparator Or Baseline | N-benzylaniline (Colorless liquid / low-melting solid) |
| Quantified Difference | >100 °C increase in melting point |
| Conditions | Standard atmospheric pressure |
Procuring the solid para-nitro derivative simplifies bulk material handling, weighing, and storage, while significantly reducing the exposure risks associated with volatile liquid amines.
N-Benzyl-4-nitroaniline is the optimal choice where pre-installed benzyl protection is required to prevent over-alkylation during the synthesis of complex N,N-dialkyl-p-phenylenediamines. Using this secondary amine eliminates the need for downstream purification of poly-alkylated byproducts that commonly plague primary aniline precursors [1].
This compound is highly suited for advanced optical engineering where specific supramolecular packing (specifically, the lack of N-H···O bonds) and a strong push-pull electronic dipole are necessary for optimizing second-harmonic generation and liquid crystal doping [2].
N-Benzyl-4-nitroaniline is the preferred intermediate where high lipophilicity (LogP > 3.1) is required to ensure compatibility and uniform dispersion within lipophilic polymer matrices, vastly outperforming highly polar primary nitroanilines in formulation stability .
Corrosive;Irritant